5-Fluoro-2-(trifluoromethyl)benzyl bromide

Vue d'ensemble

Description

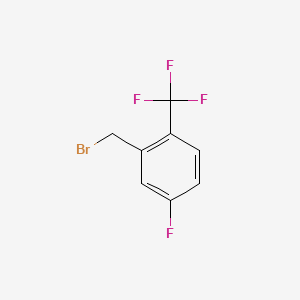

5-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is a benzyl bromide derivative where the benzene ring is substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 5-Fluoro-2-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Fluoro-2-(trifluoromethyl)benzyl bromide serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. Its unique fluorinated structure enhances the lipophilicity and metabolic stability of the resulting drugs, making it a valuable building block in medicinal chemistry.

Case Studies in Drug Development

- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, a study on a hybrid molecule incorporating this compound showed significant inhibition of cell proliferation in various cancer cell lines, with an IC50 value indicating effective potency against HeLa cells .

- Antimicrobial Activity : Similar structural motifs have been explored for their antimicrobial properties. Compounds derived from this compound have shown efficacy against a range of pathogens, suggesting potential applications in developing new antibiotics.

Agrochemical Development

The compound is also utilized in the development of agrochemicals. Its ability to modify biological activity makes it suitable for creating herbicides and pesticides that are more effective and environmentally friendly.

Research Findings

- A study highlighted the synthesis of agrochemical derivatives based on this compound, which demonstrated enhanced activity against specific pests while minimizing environmental impact.

Materials Science

In materials science, this compound is explored for its potential in developing fluorinated polymers and coatings. The incorporation of fluorinated compounds can significantly improve the chemical resistance and stability of materials.

Applications in Coatings

- Fluorinated polymers synthesized using this compound exhibit superior properties such as water repellency, chemical inertness, and thermal stability. These characteristics make them ideal for applications in industrial coatings and protective finishes .

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles under suitable conditions.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form complex organic molecules.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom is highly reactive and can be readily displaced by nucleophiles. The trifluoromethyl group and fluorine atom enhance the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzyl position.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-5-(trifluoromethyl)benzyl bromide

- 2-(Trifluoromethyl)benzyl bromide

- 5-Bromo-2-fluorobenzotrifluoride

Uniqueness

5-Fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring. These substituents significantly influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis. The combination of these groups enhances the compound’s electrophilicity and stability, distinguishing it from other benzyl bromide derivatives .

Activité Biologique

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

This compound has the molecular formula C₈H₅BrF₄. Its structure features a benzyl group with a fluorine atom and a trifluoromethyl group, which enhances its lipophilicity and reactivity. The synthesis typically involves halogenation reactions, which require precise control over reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the trifluoromethyl group increases the compound's metabolic stability and affinity for nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against specific pathogens.

- Cytotoxic Effects : Research suggests that it may induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits acetolactate synthase (ALS) | |

| Antimicrobial | Active against certain bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various fluorinated compounds, including this compound, against human cancer cell lines. The compound exhibited significant cytotoxicity at concentrations below 10 µM, with selectivity indices indicating a preference for cancer cells over normal cells .

- Enzyme Interaction : Research focused on the inhibition of ALS by this compound demonstrated that it effectively binds to the active site of the enzyme, disrupting essential amino acid synthesis in plants. This property is particularly valuable in developing herbicides.

- Antimicrobial Properties : In vitro studies have shown that this compound exhibits promising antibacterial activity, outperforming standard antibiotics in certain assays. The compound's ability to disrupt bacterial biofilms was notably highlighted .

Propriétés

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZWBTRGSDOAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372158 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-48-9 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239135-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.